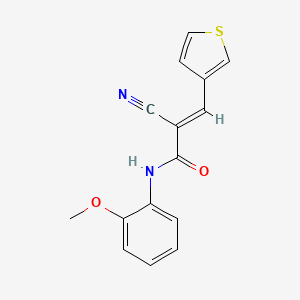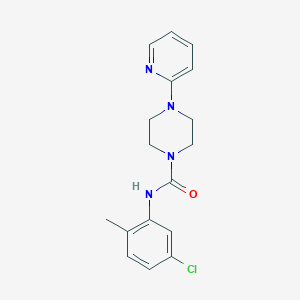![molecular formula C21H16N4O4 B5309222 6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5309222.png)
6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzyl group, an indole ring, a vinyl group, a nitro group, and a pyrimidinedione ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The vinyl group is a type of hydrocarbon functional group that consists of an ethene molecule minus one hydrogen atom. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. The pyrimidinedione ring is a heterocyclic compound that contains two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the vinyl group could participate in addition reactions, and the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could make the compound more polar and increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” may contribute to its potential as an antiviral agent, possibly through interaction with viral proteins or inhibition of viral replication.
Anticancer Activity
The indole moiety is a common feature in many anticancer agents. Indole derivatives have been synthesized and tested for in vitro antiproliferative activity against various cancer cell lines, including cervical carcinoma and leukemia . The presence of a pyrimidinedione group in the compound could enhance its cytotoxicity against cancer cells, making it a candidate for further anticancer research.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial effects. The benzyl and nitro groups attached to the indole nucleus in the compound could potentially increase its effectiveness against a range of pathogenic bacteria and fungi, warranting exploration in antimicrobial studies .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another area of interest. The compound’s structure suggests that it may interfere with inflammatory pathways, possibly by modulating the activity of enzymes or cytokines involved in the inflammatory response .
Antidiabetic Activity
Research has indicated that indole derivatives can play a role in managing diabetes. They may exert effects on blood glucose levels and insulin sensitivity. The unique combination of functional groups in “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” could offer a new avenue for antidiabetic drug development .
Antimalarial Activity
Indole derivatives have been explored for their antimalarial properties. The structural complexity of the compound may allow it to interact with the life cycle of the malaria parasite, Plasmodium spp., providing a basis for novel antimalarial therapies .
Anticholinesterase Activity
Compounds with anticholinesterase activity are important in the treatment of neurodegenerative diseases like Alzheimer’s. Indole derivatives have shown promise in this field, and the specific attributes of the compound could be beneficial in inhibiting cholinesterase enzymes .
Antioxidant Activity
The antioxidant capacity of indole derivatives is attributed to their ability to scavenge free radicals. The nitro group in “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” might enhance this property, potentially making it a valuable research target for oxidative stress-related conditions .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(E)-2-(1-benzylindol-3-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-20-19(25(28)29)17(22-21(27)23-20)11-10-15-13-24(12-14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h1-11,13H,12H2,(H2,22,23,26,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTORKRITLRPEX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)
![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)
![N-(2,4-dichloro-6-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5309193.png)
![6-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309198.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309203.png)
![7-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5309207.png)
![1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5309208.png)
![6-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309216.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5309217.png)

![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)